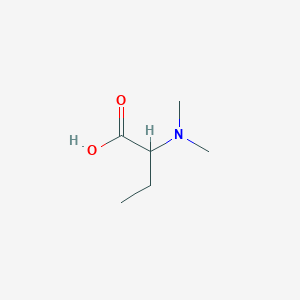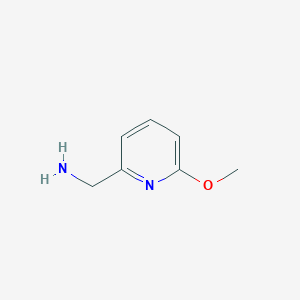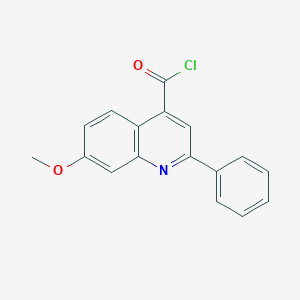
(R)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is a chiral compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as ®-phenylglycine.
Cyclization: The key step involves the cyclization of ®-phenylglycine to form the tetrahydroisoquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Acylation: The resulting tetrahydroisoquinoline is then acylated with chloroacetic acid to introduce the acetic acid moiety.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereoselective reactions.
Biology
In biological research, this compound is studied for its potential as a neuroprotective agent. Tetrahydroisoquinoline derivatives have been shown to interact with various neurotransmitter systems, making them of interest in the study of neurological disorders.
Medicine
Medically, ®-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
In the industrial sector, this compound can be used in the development of pharmaceuticals and agrochemicals. Its ability to form stable salts makes it suitable for formulation into various products.
Mecanismo De Acción
The mechanism of action of ®-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways that regulate neurotransmission, inflammation, and cell signaling.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.
Tetrahydroisoquinoline: The parent compound, which lacks the acetic acid moiety.
Quinoline derivatives: Compounds that share a similar core structure but differ in their oxidation state and functional groups.
Uniqueness
®-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid hydrochloride is unique due to its chiral nature and the presence of both the tetrahydroisoquinoline ring and the acetic acid moiety. This combination of features contributes to its distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-4,10,12H,5-7H2,(H,13,14);1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYPWAIQEURSFY-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC2=CC=CC=C21)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647453 |
Source


|
| Record name | [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187218-03-7 |
Source


|
| Record name | [(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,(5R,7S)-rel-(9CI)](/img/structure/B68950.png)








